molecular formula C23H25N3O3 B10997112 N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-2-(4-methoxyphenyl)acetamide

N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-2-(4-methoxyphenyl)acetamide

Cat. No.: B10997112
M. Wt: 391.5 g/mol
InChI Key: KNQJJCQBASBJDG-UHFFFAOYSA-N
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Description

N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-2-(4-methoxyphenyl)acetamide is a complex organic compound that features an indole moiety, a piperidine ring, and a methoxyphenyl group. Indole derivatives are known for their significant biological activities and are often found in natural products and pharmaceuticals . This compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-2-(4-methoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions . The piperidine ring can be introduced through a nucleophilic substitution reaction, and the methoxyphenyl group can be added via a Friedel-Crafts acylation reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxylic acid derivatives .

Scientific Research Applications

N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-2-(4-methoxyphenyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-2-(4-methoxyphenyl)acetamide is unique due to its combination of an indole moiety, a piperidine ring, and a methoxyphenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C23H25N3O3

Molecular Weight

391.5 g/mol

IUPAC Name

N-[1-(1H-indole-3-carbonyl)piperidin-4-yl]-2-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C23H25N3O3/c1-29-18-8-6-16(7-9-18)14-22(27)25-17-10-12-26(13-11-17)23(28)20-15-24-21-5-3-2-4-19(20)21/h2-9,15,17,24H,10-14H2,1H3,(H,25,27)

InChI Key

KNQJJCQBASBJDG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2CCN(CC2)C(=O)C3=CNC4=CC=CC=C43

Origin of Product

United States

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